6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide
Description
This compound features a fused isoindolo[2,1-a]quinazoline-5,11-dione core linked via a hexanamide chain to an isopropyl group. Its molecular formula is C25H26N3O3 (calculated molecular weight: 428.5 g/mol). The isoindoloquinazoline scaffold is known for its planar aromatic structure, enabling π-π stacking interactions with biological targets, while the hexanamide side chain enhances solubility and modulates pharmacokinetics . The isopropyl group contributes to lipophilicity (predicted logP ~2.5–3.0), influencing membrane permeability.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C24H27N3O3/c1-16(2)25-21(28)14-4-3-9-15-26-22-17-10-5-6-11-18(17)24(30)27(22)20-13-8-7-12-19(20)23(26)29/h5-8,10-13,16,22H,3-4,9,14-15H2,1-2H3,(H,25,28) |
InChI Key |
XIMOTPPFRCZDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclocondensation
This classical approach involves reacting anthranilic acid derivatives with formamide or its equivalents. For the target compound, 3-substituted anthranilic acid is heated with formamide at 125–130°C, yielding 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent oxidation with potassium permanganate or DDQ (dichlorodicyanoquinone) introduces the dioxo functionality at positions 5 and 11.
Example Protocol :
Isatoic Anhydride Route
Isatoic anhydride reacts with primary amines to form amide intermediates, which undergo cyclization under acidic or basic conditions. For the isoindoloquinazolinone system, refluxing with ethyl orthoformate facilitates annulation, forming the fused quinazoline ring.
Key Steps :
-
Amide Formation : Isatoic anhydride + propylamine → N-propyl anthranilamide
-
Cyclization : Ethyl orthoformate, HCl, reflux → Isoindoloquinazolinone core
Functionalization with the Hexanamide Side Chain
Introducing the hexanamide-isopropyl group requires sequential alkylation and amidation.
Alkylation of the Quinazolinone Nitrogen
The nitrogen at position 6 of the isoindoloquinazolinone core is alkylated using 6-bromohexanoic acid under basic conditions.
Optimized Conditions :
Activation and Amidation
The carboxylic acid intermediate is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , followed by coupling with isopropylamine.
Procedure :
-
Activation : Hexanoic acid derivative (1.0 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv) in DCM, 0°C → 25°C, 2 hours
-
Amidation : Addition of isopropylamine (1.5 equiv), stir 12 hours
One-Pot Synthesis Approach
Recent advancements favor a one-pot strategy to minimize purification steps and improve efficiency.
Integrated Steps :
-
Core Formation : Isatoic anhydride + ethyl orthoformate → Isoindoloquinazolinone
-
In Situ Alkylation : Direct addition of 6-bromohexanoic acid
-
Amidation : Sequential addition of HATU and isopropylamine
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Niementowski’s | Cyclocondensation → Oxidation | 68–72 | 18 | Moderate |
| Isatoic Anhydride | Amidation → Cyclization | 75–80 | 24 | High |
| One-Pot | Integrated core/alkylation/amidation | 70–75 | 24 | High |
Observations :
-
The isatoic anhydride route offers superior yields but requires stringent anhydrous conditions.
-
One-pot synthesis balances yield and practicality, ideal for industrial-scale production.
Challenges and Optimizations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
(a) N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide (Y042-7282)
- Molecular Formula : C28H25N3O5
- Molecular Weight : 483.52 g/mol
- Key Differences : Shorter butanamide linker and a 3,4-dihydro-1,5-benzodioxepin substituent instead of isopropyl.
- Properties : logP = 2.06, polar surface area = 70.0 Ų, hydrogen bond acceptors = 8 .
- Biological Relevance : The benzodioxepin moiety may enhance binding to neurological targets due to its oxygen-rich heterocycle.
(b) 6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic Acid
Side Chain Variations
(a) 6-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)hexanamide
- CAS : 1630832-30-2
- Key Differences : 4-Methoxybenzyl group instead of isopropyl.
- Properties : The methoxybenzyl substituent increases aromaticity and may enhance binding to hydrophobic pockets in enzymes like histone deacetylases (HDACs) .
(b) 3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide
- CAS : 1630868-82-4
- Key Differences : Shorter propanamide linker and phenethyl group.
Biological Activity
The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide is a complex organic molecule belonging to the class of isoindole and quinazoline derivatives. This class is recognized for its diverse biological activities, making this compound a subject of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The structure includes multiple functional groups that may contribute to its pharmacological properties. The unique combination of isoindole and quinazoline structures along with the propanamide side chain enhances its potential selectivity and efficacy compared to simpler derivatives.
Biological Activities
Research indicates that compounds similar to 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide exhibit a range of biological activities:
- Antiviral Activity : Dihydroisoindolo[2,1-a]quinazoline derivatives have shown promising results as selective inhibitors targeting hepatitis B virus (HBV) .
- Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
- Anticancer Properties : Isoindole derivatives have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies often focus on:
- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry help elucidate the binding affinity of the compound with specific proteins involved in disease pathways.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like COX and LOX suggests a mechanism that reduces inflammation and modulates immune responses.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the potential advantages of this compound:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide | 1630869-42-9 | C27H20N4O4 | Contains a methoxyquinoline moiety enhancing potential activity. |
| 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide | S12628708 | C24H18N4O4 | Incorporates an acetylamino group which may alter pharmacodynamics. |
| 3-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | CID 91637816 | C28H24N4O5 | Features additional methoxy groups that could enhance solubility and activity. |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds within the same structural family:
- Inhibition of Hepatitis B Virus : A study demonstrated that certain dihydroisoindolo derivatives effectively inhibited HBV replication in vitro, indicating their potential as antiviral agents .
- Anti-inflammatory Efficacy : Research on related compounds has shown significant inhibition of leukotriene synthesis in human PMNs and mouse macrophages with IC50 values indicating strong anti-inflammatory properties .
- Anticancer Activity : Investigations into isoindole derivatives have revealed their capability to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial design can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Response Surface Methodology (RSM) can optimize yields and purity while reducing experimental runs .
- Key Techniques : Multi-step synthesis involving amide coupling and cyclization reactions. Monitor intermediates via LC-MS and validate purity with HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for functional group analysis, and X-ray crystallography for absolute stereochemical determination. FT-IR can validate carbonyl (C=O) and amide (N-H) groups .
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in complex regions like the isoindoloquinazolinone core .
Q. How can solubility and stability be assessed under varying pH and solvent conditions?
- Methodology : Conduct kinetic solubility studies using shake-flask methods with buffered solutions (pH 1–12). Stability assays (e.g., accelerated degradation under heat/light) paired with HPLC-UV monitoring can identify degradation pathways .
Advanced Research Questions
Q. How can computational quantum chemical calculations guide the design of novel derivatives with enhanced bioactivity?
- Methodology : Employ density functional theory (DFT) to map electrostatic potentials and frontier molecular orbitals, identifying reactive sites for functionalization. Molecular dynamics (MD) simulations can predict binding affinities to biological targets (e.g., kinases) .
- Integration : Use ICReDD’s reaction path search tools to predict feasible synthetic routes for derivatives, reducing experimental workload .
Q. What strategies resolve contradictions between predicted and observed biological activity data?
- Methodology : Apply multivariate analysis to disentangle confounding variables (e.g., off-target effects, metabolic instability). Validate hypotheses via orthogonal assays:
- In vitro : Enzyme inhibition assays vs. cell-based viability screens.
- In silico : Re-dock compounds into updated protein structures (e.g., cryo-EM models) to refine binding predictions .
Q. How can factorial design optimize purification protocols for large-scale synthesis?
- Methodology : Screen chromatographic parameters (column type, gradient slope, mobile phase pH) using fractional factorial design. Prioritize factors like yield, purity, and solvent consumption. Validate with preparative HPLC and crystallization trials .
Q. What kinetic and mechanistic insights are critical for improving catalytic efficiency in multi-step syntheses?
- Methodology : Conduct time-resolved in-situ FT-IR or Raman spectroscopy to monitor reaction intermediates. Apply Eyring analysis to determine rate-limiting steps and transition states. Compare turnover frequencies (TOF) for homogeneous vs. heterogeneous catalysts .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for therapeutic potential assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
